

Spectroscopic Profile of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** (also known as 5-Bromo-3-fluorosalicylaldehyde), a valuable building block in medicinal chemistry and materials science. This document compiles and presents data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental ^1H and ^{13}C NMR data for **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** are not readily available in public spectral databases. The expected chemical shifts would be influenced by the electronegativity and positions of the bromine, fluorine, hydroxyl, and aldehyde functional groups on the benzene ring.

^1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data Not Available	-	-	-

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
Data Not Available	-

Table 2: Infrared (IR) Spectroscopy Data

The following data is derived from a vapor phase IR spectrum.^[1] Key absorptions are characteristic of the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (hydroxyl)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (hydroxyl)
~1050	Medium	C-F stretch
Below 800	Medium-Strong	C-Br stretch, C-H bending (aromatic)

Table 3: Mass Spectrometry (MS) Data

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[1]

m/z Ratio	Relative Intensity (%)	Interpretation
218/220	High	Molecular Ion Peak [M] ⁺ (presence of Br isotopes)
217/219	Moderate	[M-H] ⁺
190/192	Moderate	[M-CHO] ⁺ or [M-CO-H] ⁺
111	Low	Fragment resulting from loss of Br and CO
82	Low	Further fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

- Sample Preparation:
 - Weigh 5-10 mg of the **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.
- NMR Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
- Data Acquisition:
 - Set the appropriate acquisition parameters, including:
 - Pulse Angle: Typically a 30° or 45° pulse is used for routine ^1H spectra.
 - Acquisition Time: Usually 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
 - Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio for samples of this concentration.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
 - Integrate the peaks to determine the relative number of protons corresponding to each signal.
 - Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy (KBr Pellet Method)

For solid samples like **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**, the KBr pellet method is a common technique.

- Sample Preparation:

- Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.
- In an agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) into a very fine powder.
- Add approximately 100-200 mg of the dry KBr powder to the mortar.
- Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
- Pellet Formation:
 - Transfer the powdered mixture to a pellet die.
 - Place the die in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample chamber.
 - Acquire the IR spectrum of the sample, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

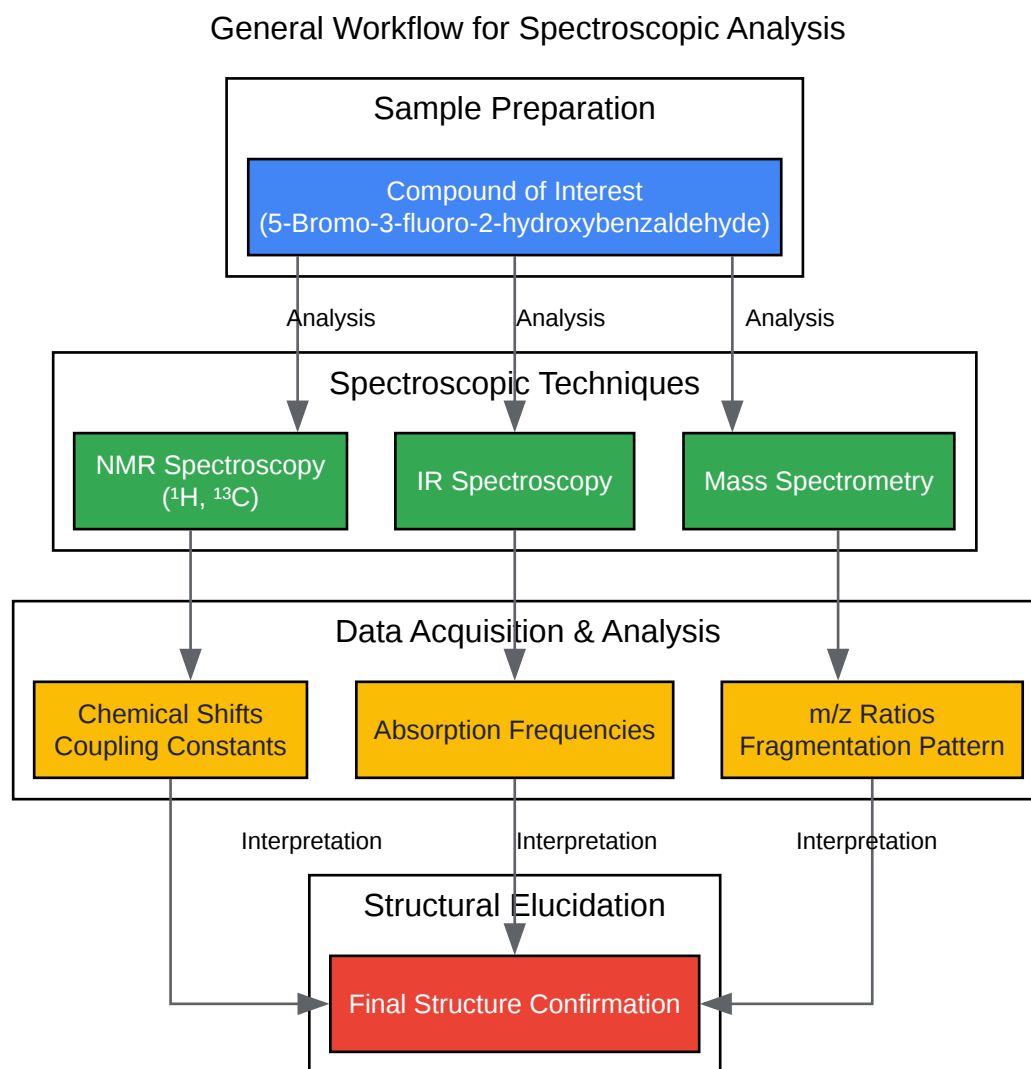
Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

- Sample Introduction:
 - The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via a direct insertion probe. For GC-MS, the sample is first vaporized and passed through a chromatographic column.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation:
 - The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic ions.
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - A detector records the abundance of each ion at a specific m/z value.
 - The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - The spectrum is analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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